
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is a deuterated analog of bis(1,3-dichloro-2-propyl) phosphate, commonly used as a flame retardant. This compound is part of the organophosphate class of chemicals, which are widely utilized in various industrial applications due to their effectiveness in reducing flammability. The deuterated form, this compound, is often used in scientific research to study the metabolism and environmental impact of its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloro-2-propyl) Phosphate-d10 typically involves the reaction of 1,3-dichloro-2-propanol-d7 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Reactants: 1,3-dichloro-2-propanol-d7 and phosphorus oxychloride.
Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 50-70°C, for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 1,3-dichloro-2-propanol-d7 and phosphorus oxychloride.
Reactor Design: Use of industrial reactors that allow for precise control of temperature and pressure.
Continuous Monitoring: Real-time monitoring of reaction parameters to ensure consistent product quality.
Scale-Up: Techniques such as continuous flow chemistry may be employed to increase production efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-dichloro-2-propyl) Phosphate-d10 undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 1,3-dichloro-2-propanol-d7 and phosphoric acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products
Hydrolysis: 1,3-dichloro-2-propanol-d7 and phosphoric acid.
Oxidation: Various oxides depending on the oxidizing agent used.
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is extensively used in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used as a tracer to study the environmental fate and transport of organophosphate flame retardants.
Metabolic Studies: Employed in research to understand the metabolism of organophosphate compounds in biological systems.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry for the quantification of organophosphate flame retardants in various matrices.
Toxicology: Helps in assessing the toxicological impact of organophosphate flame retardants on human health and the environment.
Mechanism of Action
The mechanism of action of Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves its interaction with biological molecules. The compound can:
Inhibit Enzymes: It may inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxic effects.
Induce Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Disrupt Cellular Functions: It can interfere with cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Bis(1,3-dichloro-2-propyl) Phosphate-d10 can be compared with other similar compounds, such as:
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): A widely used flame retardant with similar chemical structure but different applications.
Tris(2-chloroethyl) Phosphate (TCEP): Another organophosphate flame retardant with distinct chemical properties and uses.
Triphenyl Phosphate (TPP): An organophosphate compound used in different industrial applications, known for its flame-retardant properties.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and environmental studies, providing valuable insights into the behavior of organophosphate flame retardants.
Properties
CAS No. |
1477495-19-4 |
|---|---|
Molecular Formula |
C6H11Cl4O4P |
Molecular Weight |
329.985 |
IUPAC Name |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
InChI Key |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
Synonyms |
1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


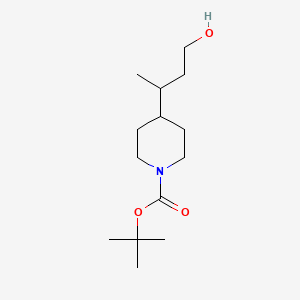
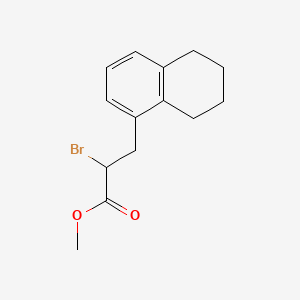
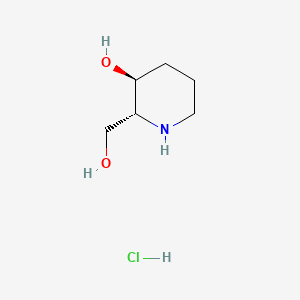
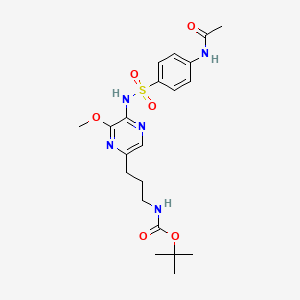
![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

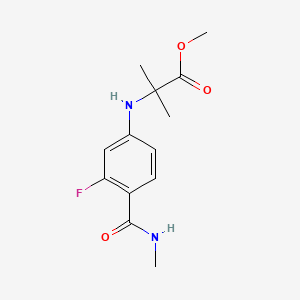


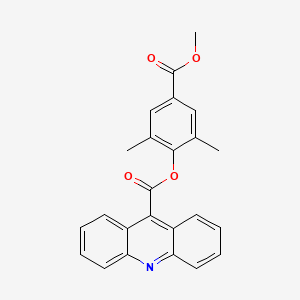
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)
